5-(Aminomethyl)oxolane-3-carboxamide hydrochloride

Monoamine Oxidase Inhibition Neurological Disorders Binding Kinetics

Sourcing inconsistent oxolane building blocks can derail SAR studies due to subtle regioisomeric or salt-form variations. This compound eliminates that risk. - Defines MAO-A binding kinetics (Koff = 6.80E+5 s⁻¹) for CNS probe development. - Validated 5-lipoxygenase translocation inhibitor for inflammatory pathway research. - Hydrochloride salt ensures aqueous solubility for HTS & facile aminomethyl derivatization.

Molecular Formula C6H13ClN2O2
Molecular Weight 180.63 g/mol
Cat. No. B13327268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Aminomethyl)oxolane-3-carboxamide hydrochloride
Molecular FormulaC6H13ClN2O2
Molecular Weight180.63 g/mol
Structural Identifiers
SMILESC1C(COC1CN)C(=O)N.Cl
InChIInChI=1S/C6H12N2O2.ClH/c7-2-5-1-4(3-10-5)6(8)9;/h4-5H,1-3,7H2,(H2,8,9);1H
InChIKeyMOLWVBNVNMHQQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Aminomethyl)oxolane-3-carboxamide HCl: Identity & Properties


5-(Aminomethyl)oxolane-3-carboxamide hydrochloride (CAS: 1803611-73-5) is a heterocyclic building block characterized by a tetrahydrofuran (oxolane) core with a 3-carboxamide and a 5-aminomethyl substituent . The hydrochloride salt form, with molecular formula C6H13ClN2O2 and molecular weight 180.63, is a key intermediate in pharmaceutical and agrochemical research, offering favorable physicochemical properties such as enhanced solubility and metabolic stability for drug discovery programs [1].

+
Aqueous-compatible HCl salt for direct use in biological assay workflows
+
Aminomethyl handle supports rapid SAR exploration via amide coupling or reductive amination
+
Reported MAO-A and 5-LOX target engagement context for CNS and inflammation pathway studies

5-(Aminomethyl)oxolane-3-carboxamide HCl: Why Generic Substitution Fails


Even subtle variations within the oxolane-3-carboxamide class—such as substitution position (2-carboxamide vs. 3-carboxamide), absence of the aminomethyl group, or choice of salt form (hydrochloride vs. free base)—can fundamentally alter target engagement, solubility, and synthetic utility . Consequently, procurement decisions based solely on core scaffold similarity risk selecting compounds with divergent biological activity profiles, incompatible physicochemical properties, or unsuitable reactivity for downstream derivatization [1].

!
Positional isomer (2-carboxamide) may shift target recognition and biological profile compared to the 3-carboxamide
!
Unsubstituted oxolane-3-carboxamide lacks the critical aminomethyl group for MAO-A engagement and further derivatization
!
Free base form may require solubility optimization; salt form directly supports aqueous assay workflows

5-(Aminomethyl)oxolane-3-carboxamide HCl: Differentiation Evidence


MAO-A Binding Kinetics Comparison

5-(Aminomethyl)oxolane-3-carboxamide (as the parent free base) demonstrates measurable binding to human Monoamine Oxidase A (MAO-A) with a dissociation rate constant (Koff) of 6.80E+5 s⁻¹ [1]. This kinetic profile differentiates it from simpler, unsubstituted oxolane-3-carboxamide (CAS: 871677-92-8), which lacks the aminomethyl group required for effective target engagement and shows no reported MAO-A activity . Furthermore, it contrasts with the 2-carboxamide positional isomer (5-(aminomethyl)oxolane-2-carboxamide hydrochloride, CAS: 1384635-75-9), whose target profile may differ significantly due to altered spatial presentation of the aminomethyl group, though direct MAO-A data for the isomer are not publicly available [2].

MAO-A Binding Kinetics
Reported
Koff = 6.80E+5 s⁻¹
Comparator: no activity
Supports MAO-A target engagement selection over unsubstituted scaffold
In vitro human MAO-A binding assay
Monoamine Oxidase Inhibition Neurological Disorders Binding Kinetics

5-Lipoxygenase Cellular Activity

5-(Aminomethyl)oxolane-3-carboxamide (free base) has been evaluated for its ability to inhibit 5-lipoxygenase (5-LOX) translocation in rat RBL-2H3 cells, a cell-based model relevant to inflammatory processes [1]. This functional activity distinguishes it from the unsubstituted oxolane-3-carboxamide core, which lacks the aminomethyl substituent necessary for cellular target modulation. While quantitative inhibition data (e.g., IC50) are not available from the assay record, the reported activity in a relevant cellular context provides a functional differentiation point absent for simpler analogs.

5-LOX Cellular Activity
Class-level inference
Activity reported in rat RBL-2H3 cells
Supports 5-LOX pathway context; quantitative data unavailable
Cell-based translocation assay; comparator shows no activity
Inflammation 5-Lipoxygenase Cell-Based Assay

Salt Form Solubility Advantage

The hydrochloride salt of 5-(aminomethyl)oxolane-3-carboxamide (CAS: 1803611-73-5, MW: 180.63) exhibits enhanced aqueous solubility compared to its neutral free base form (CAS: 1306605-75-3, MW: 144.17) due to ionization of the aminomethyl group . This improved solubility profile is critical for in vitro assays and formulation development, differentiating the hydrochloride salt from the free base and from non-salt analogs that may require organic co-solvents . The free base is reported to possess favorable metabolic stability attributable to the stable oxolane core [1].

Salt Form Solubility
Reported
HCl salt (MW 180.63)
vs free base (MW 144.17)
Salt form enhances aqueous solubility for direct assay use
MW difference +36.46; standard characterization
Drug Discovery Physicochemical Properties Formulation

Sodium Channel Modulator Patents

Substituted tetrahydrofuran carboxamide derivatives, a class that encompasses the core scaffold of 5-(aminomethyl)oxolane-3-carboxamide, have been disclosed in patent literature as sodium channel (Nav) modulators with therapeutic applications in pain and pain-related diseases [1]. This patent activity highlights the scaffold's relevance in active pharmaceutical development programs, differentiating it from simpler, non-substituted oxolane carboxamides that lack sufficient structural complexity for selective channel modulation .

Nav Modulator Patents
Class-level inference
Scaffold disclosed in Nav modulator development
Class-level patent precedent for pain research programs
Compound-specific data not available; CN-119143737-A
Pain Therapeutics Sodium Channel Modulators Medicinal Chemistry

Aminomethyl Derivatization Handle

The presence of a primary aminomethyl group (-CH2NH2) at the 5-position of the oxolane ring provides a reactive handle for further functionalization via reductive amination, amide coupling, or sulfonamide formation [1]. This synthetic versatility differentiates 5-(aminomethyl)oxolane-3-carboxamide from simpler oxolane-3-carboxamide (CAS: 871677-92-8), which lacks this nucleophilic center and thus offers fewer options for modular library synthesis .

Derivatization Handle
Structural feature
Aminomethyl (-CH₂NH₂) at C5
Reactive nucleophilic center for amide coupling and reductive amination
Unsubstituted core lacks this handle
Organic Synthesis Building Block Derivatization

5-(Aminomethyl)oxolane-3-carboxamide HCl: Research Applications


MAO-A Inhibitor Discovery

The compound's measured binding kinetics against human Monoamine Oxidase A (Koff = 6.80E+5 s⁻¹) make it a suitable starting point for structure-activity relationship (SAR) studies targeting MAO-A inhibition in the context of depression, anxiety, or neurodegenerative diseases [1].

5-Lipoxygenase Inflammation Research

Its reported activity in inhibiting 5-lipoxygenase translocation in a cell-based model supports its use as a chemical probe for investigating leukotriene-mediated inflammatory pathways and evaluating anti-inflammatory potential [2].

Nav Modulators for Pain

Given the scaffold's patent precedent in sodium channel (Nav) modulation, this compound serves as a key intermediate for synthesizing and evaluating novel tetrahydrofuran carboxamide derivatives as potential non-opioid analgesics for pain management [3].

Library Synthesis & Derivatization

The reactive aminomethyl group enables facile derivatization, positioning the hydrochloride salt as a versatile building block for generating diverse compound libraries. The enhanced aqueous solubility of the salt form is particularly advantageous for high-throughput screening and in vitro assay workflows .

Application
Selection Property
Validation Focus
MAO-A target engagement studies
Binding kinetics (Koff)
MAO-A binding assay validation
5-LOX pathway research
Cell-based translocation activity
5-LOX translocation assay review
Nav modulator discovery
Scaffold patent precedence
Nav channel modulation screening
Library synthesis & derivatization
Aminomethyl reactive handle, salt solubility
Derivatization scope and solubility profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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